(S)-1-Boc-2-(bromomethyl)azetidine is a chiral, non-natural amino acid derivative. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a bromomethyl group at the 2-position of the azetidine ring. This compound serves as a versatile building block in organic synthesis, particularly for the preparation of more complex azetidine derivatives and other biologically relevant molecules. [, ]
(S)-1-Boc-2-(bromomethyl)azetidine is a chemical compound that serves as a significant building block in organic synthesis, particularly within the field of medicinal chemistry. It is classified as an azetidine derivative, which is a four-membered nitrogen-containing heterocycle. This compound is notable for its bromomethyl group, which enhances its reactivity and versatility in various chemical transformations.
The compound is commercially available from various suppliers, including Sigma-Aldrich and BenchChem, where it is often used for research purposes. Its molecular formula is C9H16BrNO2, with a molecular weight of 250.13 g/mol.
The synthesis of (S)-1-Boc-2-(bromomethyl)azetidine typically involves the reaction of azetidine with tert-butyl bromoacetate under basic conditions. The process generally employs bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran. This method allows for the introduction of the bromomethyl group into the azetidine framework, yielding the desired product.
(S)-1-Boc-2-(bromomethyl)azetidine features a tert-butyl carbamate group (Boc) attached to the nitrogen atom of the azetidine ring. The structure can be represented as follows:
This structure indicates a four-membered ring with a bromomethyl substituent that contributes to its reactivity and potential applications .
(S)-1-Boc-2-(bromomethyl)azetidine can undergo several significant chemical reactions:
Common reagents for these reactions include sodium hydride and lithium aluminum hydride, with the specific outcomes depending on reaction conditions and nucleophiles used.
The mechanism of action of (S)-1-Boc-2-(bromomethyl)azetidine primarily involves its function as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to covalent bond formation with biomolecules. This property is particularly useful in designing enzyme inhibitors and other biologically active compounds .
Relevant data indicates that this compound exhibits typical behavior associated with halogenated organic compounds, including reactivity towards nucleophiles due to the presence of the bromine atom .
(S)-1-Boc-2-(bromomethyl)azetidine has a wide range of applications in scientific research:
(S)-1-Boc-2-(bromomethyl)azetidine (CAS: 1363378-23-7) represents a structurally constrained, enantiomerically pure four-membered heterocycle of significant importance in medicinal chemistry and asymmetric synthesis. This bromomethyl-substituted azetidine derivative features a molecular weight of 250.13 g/mol and exists as a light-sensitive solid or liquid requiring storage under inert atmosphere at 2-8°C [4] [7]. The chiral center at the C2 position adjacent to the bromomethyl functionality creates a stereochemical environment that profoundly influences its reactivity and downstream applications.
The stereoselective installation of the bromomethyl group on the azetidine scaffold presents considerable synthetic challenges due to the ring strain and propensity for racemization. Two predominant strategies have emerged for achieving high enantiomeric purity:
Chiral Auxiliary-Mediated Alkylation: Enantioselective synthesis begins with (S)-azetidine-2-carboxylic acid, which undergoes Boc-protection followed by controlled reduction to the alcohol using lithium aluminum hydride. Subsequent bromination with PBr₃ or CBr₄/PPh₃ achieves stereoretentive conversion to the bromomethyl derivative. This sequence preserves the chiral integrity at C2 through minimized epimerization risk at the alcohol intermediate stage [4].
Enzymatic Resolution: Racemic 1-Boc-2-(bromomethyl)azetidine undergoes kinetic resolution using lipase catalysts (e.g., Candida antarctica lipase B) in organic solvents. Selective acylation of the (R)-enantiomer allows chromatographic separation of the unreacted (S)-isomer with >98% ee. This approach capitalizes on the differential reactivity of the enantiomers toward enzymatic transesterification [2] [6].
Critical parameters for stereochemical fidelity include reaction temperature (< -20°C for bromination), solvent polarity (aprotic solvents preferred), and avoidance of strong bases that may promote azetidinium ion formation and racemization. The bromomethyl group exhibits enhanced nucleofugality compared to linear alkyl bromides due to the combined effects of ring strain and the electron-withdrawing Boc-carbamate [4] [6].
The tert-butoxycarbonyl (Boc) group serves dual roles in azetidine chemistry: it prevents N-deprotonation/quaternization during functionalization and modulates ring conformation through steric and electronic effects. Key aspects of Boc-protection dynamics include:
Acid-Base Stability: The Boc group stabilizes the azetidine nitrogen against ring-opening nucleophiles under basic conditions (pH > 10) but remains susceptible to Brønsted/Lewis acids (e.g., TFA, AlCl₃). This orthogonal protection enables selective N-functionalization when paired with acid-stable protecting groups like Cbz or Fmoc [2] [6].
Conformational Control: NMR studies (δ ≈ 1.48 ppm for tert-butyl) reveal that Boc-protection increases the nitrogen inversion barrier to approximately 10 kcal/mol compared to 1.26 kcal/mol in N-H azetidine. This restricted inversion locks the carbamate carbonyl in an exo orientation, influencing stereoselectivity in electrophilic substitutions at C2 and C4 [6].
Deprotection-Triggered Cyclizations: Controlled Boc removal under acidic conditions generates reactive azetidinium intermediates that participate in intramolecular alkylation. This strategy enables efficient access to fused bicyclic systems when nucleophilic side chains are present, as demonstrated in the synthesis of ORL-1 receptor ligands [2] [6].
Table 1: Comparative Properties of Boc-Protected Bromomethylazetidine Isomers
Property | (S)-1-Boc-2-(bromomethyl)azetidine | 1-Boc-3-(bromomethyl)azetidine |
---|---|---|
CAS Number | 1363378-23-7 | 253176-93-1 |
Molecular Formula | C₉H₁₆BrNO₂ | C₉H₁₆BrNO₂ |
Molecular Weight (g/mol) | 250.13 | 250.14 |
Physical Form | Solid | Solid (Off-White) |
Melting Point | Not reported | 38-40°C |
Storage Conditions | 2-8°C (under inert gas) | 2-8°C (under inert gas) |
Water Solubility (25°C) | Not reported | 0.83 g/L |
Purity (Commercial) | >95% (Chiral) | 95% |
Key Synthetic Application | Chiral building blocks | Pharmaceutical intermediates |
Transition metal catalysis enables direct construction of the strained azetidine ring, avoiding the limitations of traditional SN2 cyclizations that suffer from slow kinetics and competing elimination. Notable catalytic systems include:
Palladium-Catalyzed Intramolecular Amination: Pd(0)/diphosphine complexes (e.g., Pd₂(dba)₃/Xantphos) facilitate the cyclization of δ-bromoamines at 60-80°C. The mechanism involves oxidative addition to form Pd(II)-alkyl species, followed by C-N reductive elimination through a four-membered transition state. This method achieves up to 85% yield for N-Boc-protected substrates, with enantiomeric purity maintained when chiral β-carbons are present [3] [7].
Copper-Mediated C-H Insertion: Dirhodium(II) catalysts (Rh₂(esp)₂) enable intramolecular C-H amination of N-substituted alkyl azides. The reaction proceeds through nitrene insertion into γ-C-H bonds (1,4-insertion) with excellent diastereoselectivity (>20:1 dr) when chiral directing groups are employed. Yields range from 60-75% for Boc-protected variants, though bromomethyl substituents require protection as stable precursors like acetals [7].
Nickel-Catalyzed Reductive Coupling: Ni(0)/imidazoline catalysts mediate the coupling of alkenyl bromides with aldimines in the presence of Zn reductants. The reaction forms the azetidine ring via radical addition followed by intramolecular SN2 displacement. This approach tolerates the bromomethyl group when the imine nitrogen is Boc-protected, providing a modular route to 2,3-disubstituted azetidines [3].
Critical factors influencing cyclization efficiency include ring strain compensation (ΔG‡ ≈ 25 kcal/mol for azetidine formation), solvent polarity (DMAc > DMF > CH₃CN), and catalyst loading (typically 5-10 mol%). Computational studies reveal that metal catalysts lower the activation barrier by stabilizing the puckered transition state geometry where the nitrogen and terminal carbon are separated by 2.2-2.5 Å [3] [7].
The 27 kcal/mol ring strain energy of azetidines enables unique ring transformation strategies that leverage strain release as a thermodynamic driving force:
Sulfonium Triflate-Mediated Cyclization: Commercially available (2-bromoethyl)sulfonium triflate activates arylglycine derivatives toward azetidinylation. The mechanism involves nucleophilic displacement to form a sulfonium intermediate, deprotonation with DBU, and intramolecular SN2 ring closure at 40°C in dichloromethane. This method achieves 70-92% yield for electron-deficient aryl substrates but shows limitations with alkyl substituents due to reduced α-proton acidity [9].
Zinc-Mediated Dehalogenative Cyclization: Activated zinc promotes eliminative dehalogenation of 1-Boc-3-(bromomethyl)-3-chloroazetidines to generate 3-methyleneazetidines. Subsequent ozonolysis provides direct access to azetidin-3-ones – valuable intermediates for further functionalization. The reaction proceeds through a radical mechanism where zinc coordination to the carbamate carbonyl facilitates concerted halogen elimination [2] [6].
Ring Expansion-Contraction Cascades: Strain-driven ring expansions of aziridines with bromoacetyl bromide under phase-transfer conditions (Aliquat 336) yield 1-Boc-2-(bromomethyl)azetidines via a ring-enlargement pathway. The reaction proceeds through aziridinium ion formation (rate-determining step), followed by regioselective bromide attack at the less substituted carbon, and finally intramolecular alkylation by the bromoacetate moiety. This sequence converts three-membered rings to four-membered analogues with complete transfer of chiral information [2] [9].
Table 2: Catalytic Systems for Azetidine Ring Synthesis
Catalytic System | Reaction Type | Temperature | Yield Range | Substrate Scope | Key Advantage |
---|---|---|---|---|---|
Pd(0)/Xantphos | Intramolecular amination | 60-80°C | 65-85% | N-Boc-δ-bromoamines | Tolerates β-stereocenters |
Rh₂(esp)₂ | Nitrene C-H insertion | 40-60°C | 60-75% | N-Boc alkyl azides | Direct C-H functionalization |
Ni(0)/imidazoline | Reductive coupling | 25°C | 55-70% | Alkenyl bromides + aldimines | Modular 2,3-disubstitution |
(2-Bromoethyl)sulfonium triflate | Ring-closure | 40°C | 70-92% | N-Tosyl arylglycines | Mild conditions, no metal catalyst |
Zn/CuCl₂ | Dehalogenative cyclization | 80-100°C | 60-78% | 3-(Bromomethyl)-3-chloroazetidines | Access to 3-oxo derivatives |
These strain-driven methodologies demonstrate particular utility for synthesizing the challenging (S)-1-Boc-2-(bromomethyl)azetidine scaffold, where traditional cyclization methods often suffer from racemization or dimerization. The ring strain not only facilitates bond reorganization but also enhances the electrophilicity of the bromomethyl group, making it 10²-10³ times more reactive toward nucleophiles compared to unstrained alkyl bromides [2] [6] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8